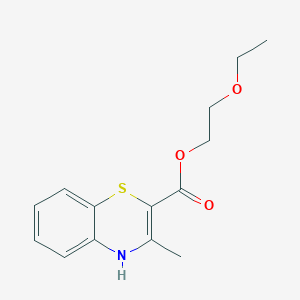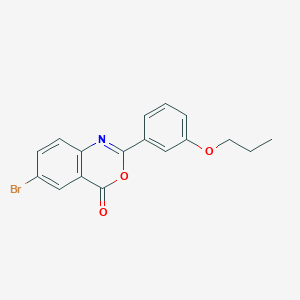
6-bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is an organic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a bromine atom at the 6th position, a propoxyphenyl group at the 2nd position, and a benzoxazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one typically involves the following steps:
Formation of Benzoxazinone Core: The benzoxazinone core can be synthesized through a cyclization reaction involving an anthranilic acid derivative and a suitable carbonyl compound under acidic or basic conditions.
Introduction of Propoxyphenyl Group: The propoxyphenyl group can be introduced through a nucleophilic substitution reaction using a propoxyphenyl halide and a suitable nucleophile.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxazinone core, potentially converting it to a benzoxazine derivative.
Substitution: The bromine atom at the 6th position can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines (R-NH₂) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzoxazine derivatives.
Substitution: Formation of new derivatives with various functional groups.
Scientific Research Applications
6-Bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-fluoro-3-propoxyphenylboronic acid: Shares the bromine and propoxyphenyl groups but differs in the presence of a boronic acid group.
6-Bromo-2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one: Similar structure with a methoxy group instead of a propoxy group.
Uniqueness
6-Bromo-2-(3-propoxyphenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific combination of the bromine atom, propoxyphenyl group, and benzoxazinone core
Properties
Molecular Formula |
C17H14BrNO3 |
|---|---|
Molecular Weight |
360.2 g/mol |
IUPAC Name |
6-bromo-2-(3-propoxyphenyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C17H14BrNO3/c1-2-8-21-13-5-3-4-11(9-13)16-19-15-7-6-12(18)10-14(15)17(20)22-16/h3-7,9-10H,2,8H2,1H3 |
InChI Key |
KLULNIQYZYAWOT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-(5-methyl-1,3-benzoxazol-2-yl)aniline](/img/structure/B11101438.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate](/img/structure/B11101440.png)
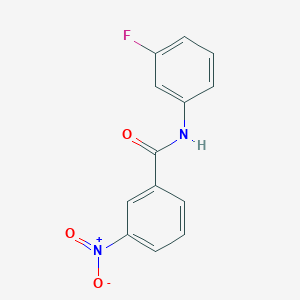
![[({(1E,2E)-2-[2-(2,4-dinitrophenyl)hydrazinylidene]propylidene}amino)oxy](phenyl)methanone](/img/structure/B11101449.png)
![2-[4-(2-Methylpropoxy)phenyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol](/img/structure/B11101450.png)
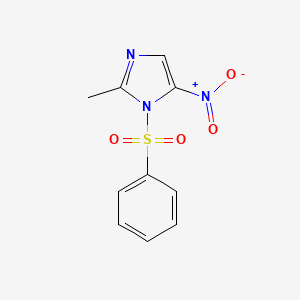
![(4Z)-2-(3-bromophenyl)-4-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11101461.png)
![2-(2,6-dibromo-4-methylphenoxy)-N'-[(3Z)-7-methyl-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11101462.png)
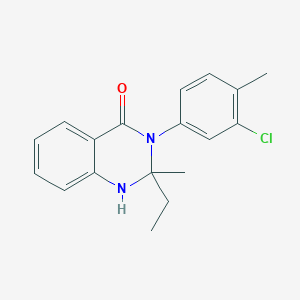
![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-5-oxido-1,2,5-oxadiazol-3-yl]-N-(1H-benzotriazol-1-ylmethyl)-1,2,5-oxadiazol-3-amine](/img/structure/B11101490.png)
![Methyl 2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11101491.png)
![2-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11101493.png)
![6-[(2-fluoroethyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11101501.png)
